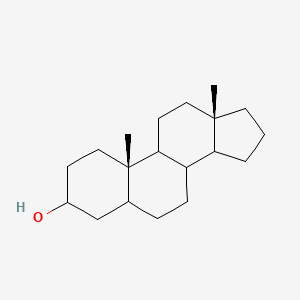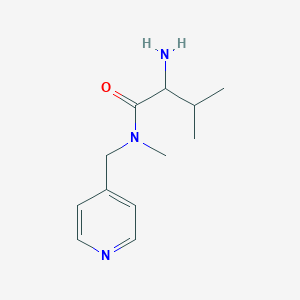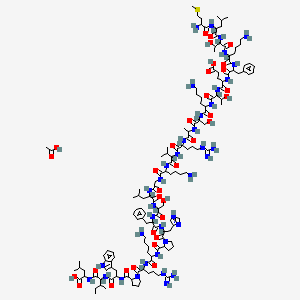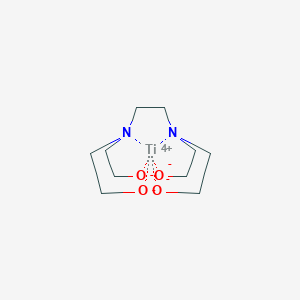
N,N,N',N'-Tetrakis(2-ethoxy)ethylediamine titanium(IV)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N’,N’-Tetrakis(2-ethoxy)ethylediamine titanium(IV) is a coordination compound that features a titanium(IV) center coordinated by N,N,N’,N’-Tetrakis(2-ethoxy)ethylediamine ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetrakis(2-ethoxy)ethylediamine titanium(IV) typically involves the reaction of titanium(IV) chloride with N,N,N’,N’-Tetrakis(2-ethoxy)ethylediamine in an appropriate solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the titanium precursor. The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
While specific industrial production methods for N,N,N’,N’-Tetrakis(2-ethoxy)ethylediamine titanium(IV) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as recrystallization or chromatography to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
N,N,N’,N’-Tetrakis(2-ethoxy)ethylediamine titanium(IV) can undergo various types of chemical reactions, including:
Oxidation: The titanium center can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to lower oxidation states, potentially altering its coordination environment.
Substitution: Ligands coordinated to the titanium center can be substituted with other ligands, leading to different coordination complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or molecular oxygen can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent to favor the desired substitution.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state titanium complexes, while reduction could produce lower oxidation state species. Substitution reactions will result in new coordination complexes with different ligands.
Aplicaciones Científicas De Investigación
N,N,N’,N’-Tetrakis(2-ethoxy)ethylediamine titanium(IV) has several scientific research applications:
Catalysis: The compound can act as a catalyst in various organic transformations, including oxidation and reduction reactions.
Materials Science: It can be used in the synthesis of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers.
Coordination Chemistry: The compound serves as a model system for studying coordination chemistry principles and ligand exchange mechanisms.
Biological Applications:
Mecanismo De Acción
The mechanism by which N,N,N’,N’-Tetrakis(2-ethoxy)ethylediamine titanium(IV) exerts its effects depends on its specific application. In catalysis, the titanium center can facilitate various chemical transformations by providing a reactive site for substrate binding and activation. The ligands can influence the reactivity and selectivity of the titanium center by modulating its electronic and steric environment.
Comparación Con Compuestos Similares
Similar Compounds
N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine titanium(IV): Similar in structure but with hydroxyethyl groups instead of ethoxy groups.
N,N,N’,N’-Tetrakis(2-hydroxypropyl)ethylenediamine titanium(IV): Features hydroxypropyl groups, offering different steric and electronic properties.
Uniqueness
N,N,N’,N’-Tetrakis(2-ethoxy)ethylediamine titanium(IV) is unique due to the presence of ethoxy groups, which can influence its solubility, reactivity, and coordination behavior compared to its hydroxyethyl and hydroxypropyl analogs. These differences can make it more suitable for specific applications in catalysis and materials science.
Propiedades
Número CAS |
17476-13-0 |
|---|---|
Fórmula molecular |
C10H20N2O4Ti |
Peso molecular |
280.14 g/mol |
Nombre IUPAC |
2-[2-[bis(2-oxidoethyl)amino]ethyl-(2-oxidoethyl)amino]ethanolate;titanium(4+) |
InChI |
InChI=1S/C10H20N2O4.Ti/c13-7-3-11(4-8-14)1-2-12(5-9-15)6-10-16;/h1-10H2;/q-4;+4 |
Clave InChI |
HSISIFZIBVZEQJ-UHFFFAOYSA-N |
SMILES canónico |
C(CN(CC[O-])CC[O-])N(CC[O-])CC[O-].[Ti+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2E)-N'-[(4-bromo-2-methylphenoxy)acetyl]-3-(4-methoxyphenyl)prop-2-enehydrazide](/img/structure/B14796937.png)
![3-Benzyl-6,6-difluoro-3-aza-bicyclo[3.1.0]hexane](/img/structure/B14796939.png)

![2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14796943.png)
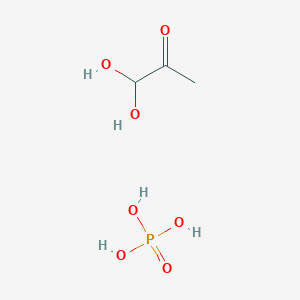
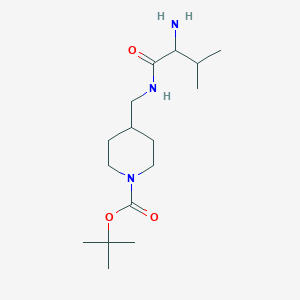
![rel-(4aR,8aS)-Octahydro-6-(phenylmethyl)-2H-pyrano[3,2-c]pyridine](/img/structure/B14796967.png)



